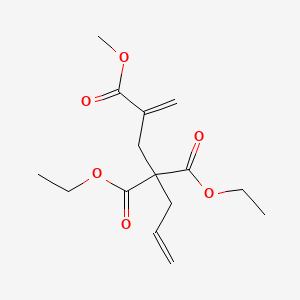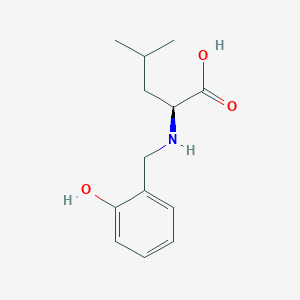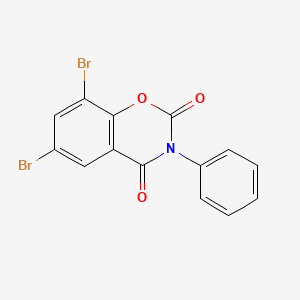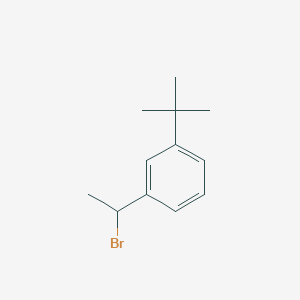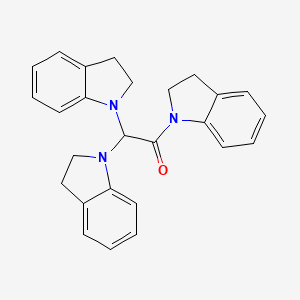![molecular formula C22H22N6O4 B12563756 4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene CAS No. 151871-76-0](/img/structure/B12563756.png)
4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is an azo compound characterized by the presence of a nitrophenylazo group and a bis(2-hydroxyethyl)amino group attached to an azobenzene core Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene typically involves the diazotization of 4-nitroaniline followed by coupling with 4’-[bis(2-hydroxyethyl)amino]azobenzene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenylazo group can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group can yield amino derivatives, which may further participate in additional chemical transformations.
Substitution: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the hydroxyl groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is used as a model compound for studying azo dye chemistry and photochemical reactions. Its unique structure allows for investigations into electron transfer processes and molecular interactions.
Biology
In biological research, this compound can be used as a probe for studying enzyme-catalyzed reactions and as a marker for tracking molecular pathways in cells.
Medicine
Industry
In the industrial sector, 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is used as a dye for textiles, plastics, and other materials. Its vibrant color and stability make it suitable for various dyeing applications.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in molecular conformation and electron distribution, affecting the compound’s reactivity and biological activity. The bis(2-hydroxyethyl)amino group may also play a role in enhancing the compound’s solubility and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenylazo)aniline: Similar in structure but lacks the bis(2-hydroxyethyl)amino group.
4-(4-Nitrophenylazo)-4’-aminobenzene: Contains an amino group instead of the bis(2-hydroxyethyl)amino group.
4-(4-Nitrophenylazo)-4’-hydroxybenzene: Contains a hydroxyl group instead of the bis(2-hydroxyethyl)amino group.
Uniqueness
4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is unique due to the presence of both the nitrophenylazo and bis(2-hydroxyethyl)amino groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
151871-76-0 |
|---|---|
Molecular Formula |
C22H22N6O4 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C22H22N6O4/c29-15-13-27(14-16-30)21-9-5-19(6-10-21)25-23-17-1-3-18(4-2-17)24-26-20-7-11-22(12-8-20)28(31)32/h1-12,29-30H,13-16H2 |
InChI Key |
DDDUWVIMIXQRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N(CCO)CCO)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)

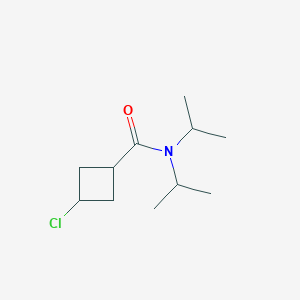

![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
